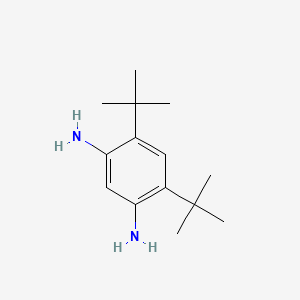![molecular formula C19H22F3N3O2 B2678688 methyl 3-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)propanoate CAS No. 1030386-15-2](/img/structure/B2678688.png)
methyl 3-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The trifluoromethyl group attached to the phenyl ring is a common motif in medicinal chemistry due to its lipophilic nature and ability to participate in various types of interactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the trifluoromethyl group and the pyrazole ring could influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Novel compounds, including those structurally related to "methyl 3-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)propanoate," have been synthesized and evaluated for their cytotoxic activity against tumor cell lines. For example, derivatives with the 3-chloropyridin-2-yl and 3-fluoro-5-substituted phenylpiperazinyl groups showed significant cytotoxicity in vitro. Among these, certain derivatives exhibited potent antitumor activity against several tumor cells, including human carcinoma, without causing undesirable effects in mice (Naito et al., 2005).
Antibacterial and Antifungal Activities
A series of compounds, akin to the target molecule, were synthesized and demonstrated effective antibacterial activity against gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis. These compounds also showed excellent antifungal activity, surpassing the reference drug in some cases (Prakash et al., 2011).
Antimicrobial and Antituberculosis Activities
Compounds with a structural relationship to "this compound" have been screened for their preliminary in vitro antibacterial activity against pathogenic strains of bacteria and fungi. These compounds were also evaluated for their antituberculosis activity against Mycobacterium tuberculosis H37Rv and antimalarial activity against Plasmodium falciparum, showcasing the broad spectrum of potential therapeutic applications (Kalaria et al., 2014).
Synthesis and Characterization of Novel Compounds
Other research focused on the synthesis, characterization, and biological screening of novel compounds incorporating the pyrazole moiety. These studies have contributed to the development of a new class of molecules with promising biological activities, indicating the potential for further drug development and therapeutic application (Sapariya et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O2/c1-27-18(26)7-10-25-8-5-13(6-9-25)16-12-17(24-23-16)14-3-2-4-15(11-14)19(20,21)22/h2-4,11-13H,5-10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQPZOYAVTXKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCC(CC1)C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

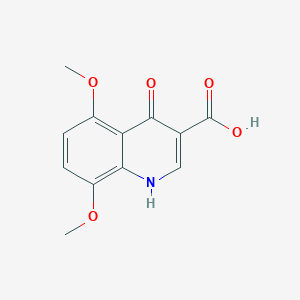
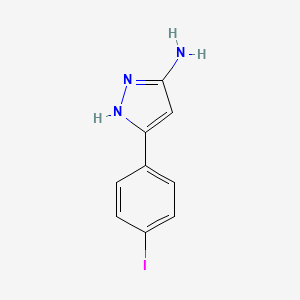
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2678610.png)

![ethyl 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

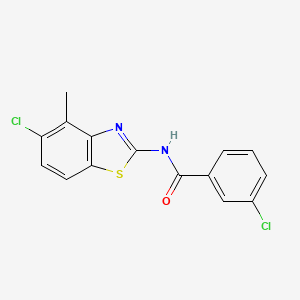
![3-allyl-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678618.png)
![3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2678619.png)
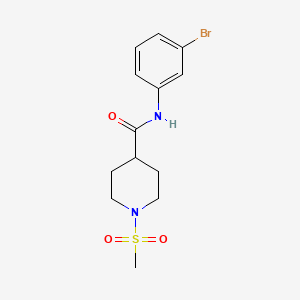
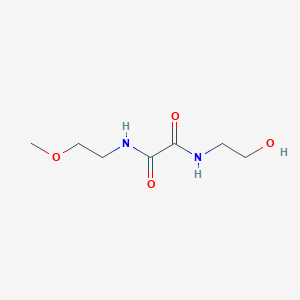
![N-(3,5-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide](/img/structure/B2678624.png)
![(E)-2-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2678625.png)
